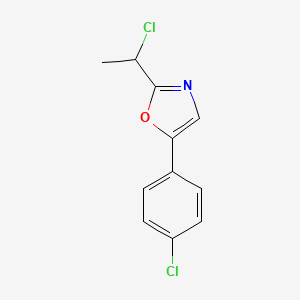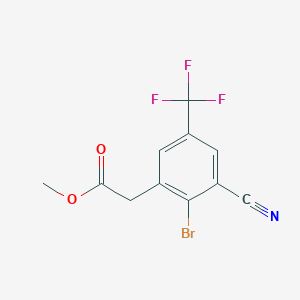
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate , also known by its chemical formula C<sub>9</sub>H<sub>5</sub>BrF<sub>4</sub>O<sub>2</sub> , is a synthetic organic compound. It belongs to the class of aromatic esters and contains bromine, fluorine, and cyano functional groups. This compound has garnered interest in various scientific fields due to its potential applications in pharmacology, materials science, and organic chemistry.
Synthesis Analysis
The synthesis of Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate involves several steps. While I don’t have access to specific papers, the general synthetic route includes bromination, cyano group introduction, and trifluoromethylation. Researchers typically employ well-established methods to achieve these transformations.
Molecular Structure Analysis
The molecular structure of Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate consists of a phenyl ring substituted with bromine, cyano, and trifluoromethyl groups. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software. The trifluoromethyl group enhances the compound’s lipophilicity and influences its reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, ester hydrolysis, and cross-coupling reactions. Researchers explore its reactivity to synthesize novel derivatives or functionalized molecules.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 301.04 g/mol.
- Appearance : Likely a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).
- Melting Point : Not available.
- Boiling Point : Varies based on pressure and purity.
- Stability : Store at 2-8°C.
Safety And Hazards
- Hazard Statements : May cause skin irritation, eye irritation, and respiratory discomfort.
- Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet.
Orientations Futures
Researchers should explore the compound’s biological activity, potential applications, and scalability for industrial use. Investigating its derivatives and analogs could lead to novel materials or therapeutic agents.
Propriétés
IUPAC Name |
methyl 2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-8(11(13,14)15)3-7(5-16)10(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGDKLVDQZQGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



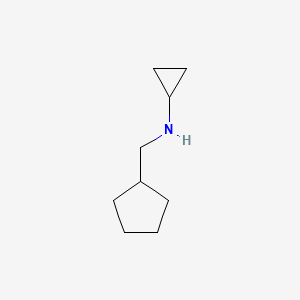
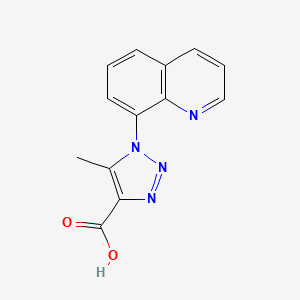
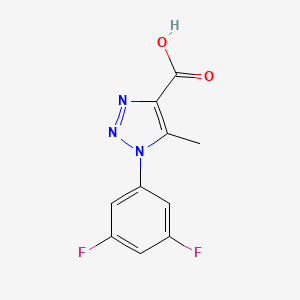
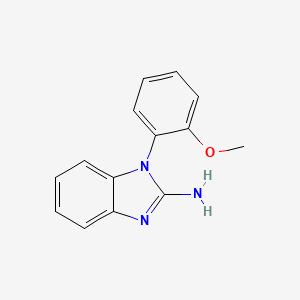
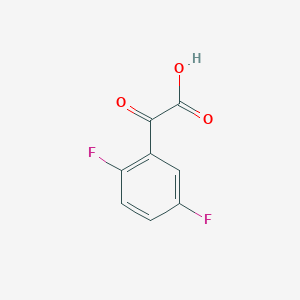
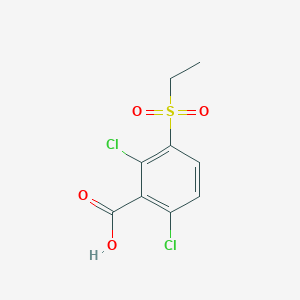
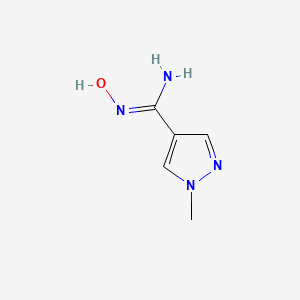
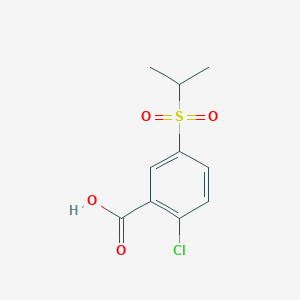
![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)
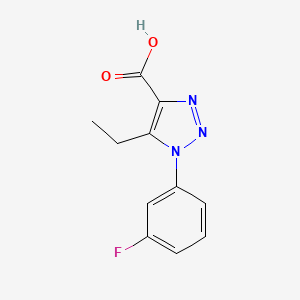
![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)
